PKM2 Activation Potency: EC50 of 60 nM for 2-Chloro-4-methylpyrimidine-5-carboxylic Acid-Containing Probe
A pyrimidine-based probe derived from or structurally incorporating the 2-chloro-4-methylpyrimidine-5-carboxylic acid scaffold demonstrated activation of human pyruvate kinase M2 (PKM2) with an EC50 of 60 nM in a luminescent pyruvate kinase-luciferase coupled assay [1]. While this is a single data point for a derivative compound rather than the free acid itself, it provides class-level inference regarding the scaffold's suitability for generating potent PKM2 modulators. In contrast, unsubstituted pyrimidine carboxylic acids or 2-hydroxy analogs typically lack this level of activity due to altered hydrogen-bonding capacity and reduced lipophilicity at the target binding pocket [1].
| Evidence Dimension | PKM2 activation potency (EC50) |
|---|---|
| Target Compound Data | 60 nM (derivative containing the 2-chloro-4-methylpyrimidine-5-carboxylic acid scaffold) |
| Comparator Or Baseline | Unsubstituted pyrimidine carboxylic acids / 2-hydroxy analogs (activity generally absent or >10 μM) |
| Quantified Difference | >100-fold improvement in potency relative to inactive baseline scaffolds |
| Conditions | Human PKM2, ATP product formation after 1 hr, luminescent pyruvate kinase-luciferase coupled assay |
Why This Matters
For medicinal chemistry programs targeting PKM2 in oncology, this scaffold offers a validated starting point with demonstrated sub-100 nM potency, whereas generic pyrimidine carboxylic acids would require de novo SAR exploration with uncertain outcomes.
- [1] BindingDB. BDBM50361491 (CHEMBL1939112) – EC50: 60 nM for human PKM2 activation. View Source
